![molecular formula C21H20N4O B607645 3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine CAS No. 1025015-40-0](/img/structure/B607645.png)
3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GK921 is an inhibitor of transglutaminase 2 (TG2; IC50 = 7.71 µM). It is cytotoxic against a panel of eight renal cell carcinoma (RCC) cell lines (mean GI50 = 0.905 µM). GK921 (8 mg/kg) suppresses tumor growth in ACHN and Caki-1 RCC mouse xenograft models.
GK921 is a transglutaminase 2 (TGase 2) inhibitor. GK921 showed cytotoxicity to RCC (average GI50 in eight RCC cell lines: 0.905 μM). A single treatment with GK921 almost completely reduced tumor growth by stabilizing p53 in the ACHN and CAKI-1 preclinical xenograft tumor models. TGase 2 inhibitor GK921 abrogates RCC growth in xenograft tumor models, suggesting the possibility of a new therapeutic approach to RCC.
Aplicaciones Científicas De Investigación
Electrochromic Materials : Zhao et al. (2014) studied polymeric electrochromic materials using a pyrido[4,3-b]pyrazine derivative as the acceptor unit. These materials exhibit significant changes in transmittance in the near-IR region, suggesting their potential application in NIR electrochromic devices (Zhao et al., 2014).
Synthesis of Derivatives : Kano and Yuasa (1983) reported the synthesis of 2-arylpyrido[3,4-b]pyrazine derivatives, highlighting the chemical versatility and potential for further functionalization of pyrido[2,3-b]pyrazine compounds (Kano & Yuasa, 1983).
Optoelectronic Properties : Zhao et al. (2004) synthesized a series of 2,5-di(aryleneethynyl)pyrazine derivatives, investigating their structural and optoelectronic properties. These compounds show promise in light-emitting device applications (Zhao et al., 2004).
Anticancer Agents : Murphy et al. (2011) discovered potent and selective inhibitors of PDK1 in the pyrazine ring, which have potential as anticancer agents (Murphy et al., 2011).
Conducting Polymers : Zhang et al. (2016) prepared donor–acceptor type conducting polymers containing pyrido[4,3-b]pyrazine. These polymers showed potential in electrochromic device applications due to their desirable optical contrasts and excellent stability (Zhang et al., 2016).
Facile Synthesis and Characterization : Sanad et al. (2018) conducted a facile synthesis and characterization of novel pyrido[3,2-d]pyrimidine derivatives. Such methodologies can be critical in developing new compounds with potential applications in various fields (Sanad et al., 2018).
Antibacterial Properties : Miyazawa et al. (1997) synthesized novel pyrido[2,3-b]pyrazine derivatives and evaluated their antibacterial activities. This demonstrates the potential of these compounds in medical applications (Miyazawa et al., 1997).
Propiedades
IUPAC Name |
3-(2-phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-2-7-17(8-3-1)10-11-19-21(26-16-15-25-13-4-5-14-25)24-18-9-6-12-22-20(18)23-19/h1-3,6-9,12H,4-5,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYJJHBAEYKXEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=NC3=C(N=CC=C3)N=C2C#CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


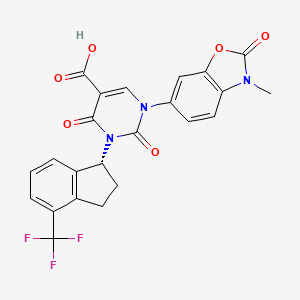
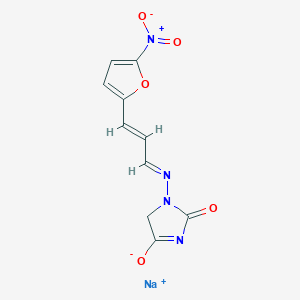
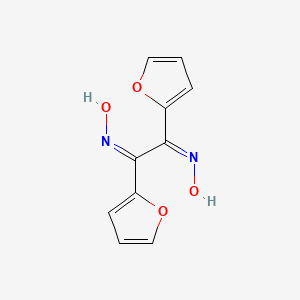

![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B607573.png)
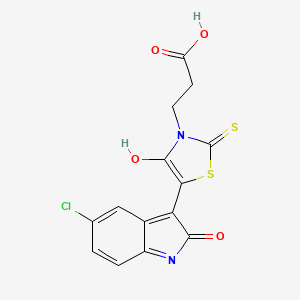

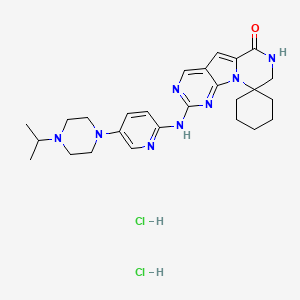
![(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B607582.png)
![2-(2-(Hydroxymethyl)-3-(1-methyl-6-oxo-5-(pyrimidin-4-ylamino)-1,6-dihydropyridin-3-yl)phenyl)-6,6-dimethyl-3,4,6,7-tetrahydro-2h-cyclopenta[4,5]thieno[2,3-c]pyridin-1(5h)-one](/img/structure/B607584.png)
![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)